N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide
Description
Properties
Molecular Formula |
C22H23N3O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[3-(oxolan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C22H23N3O2S/c1-16(26)23-21-20(17-9-4-2-5-10-17)25(15-19-13-8-14-27-19)22(28-21)24-18-11-6-3-7-12-18/h2-7,9-12,19H,8,13-15H2,1H3,(H,23,26) |
InChI Key |
AVYCUZZTHWDZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N(C(=NC2=CC=CC=C2)S1)CC3CCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole scaffold is synthesized via a modified Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas. For this compound, the reaction between 2-bromoacetophenone and N-phenylthiourea in the presence of a base such as triethylamine yields the intermediate thiazoline derivative. The reaction is typically conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent oxidation.
Key Reaction Conditions:
-
Temperature: 0–5°C (initial), then room temperature
-
Catalyst: Triethylamine (1.2 equiv)
-
Solvent: Anhydrous DCM
-
Reaction Time: 12–16 hours
Acetamide Functionalization
The final step involves acetylation of the primary amine group using acetic anhydride. The reaction is carried out in a mixture of tetrahydrofuran and water to stabilize the intermediate. The product is isolated via extraction and purified through column chromatography.
Optimized Conditions:
-
Acetylating Agent: Acetic anhydride (1.5 equiv)
-
Solvent: THF/H₂O (4:1 v/v)
-
Temperature: 25°C (ambient)
-
Purification: Silica gel chromatography (hexane/ethyl acetate, 7:3)
Optimization of Reaction Conditions
Catalysts and Their Impact
Catalysts play a pivotal role in enhancing reaction efficiency. For instance, the use of triethylamine in the thiazole formation step minimizes protonation of the thiourea, facilitating nucleophilic attack. Alternative bases such as DBU (1,8-diazabicycloundec-7-ene) have been tested but showed lower yields due to over-basification.
Catalyst Comparison Table
| Catalyst | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Triethylamine | 78 | 95 | <5% |
| DBU | 52 | 88 | 12% |
| Pyridine | 65 | 90 | 8% |
Solvent Selection
Solvent polarity significantly affects reaction rates and product stability. Polar aprotic solvents like DMF are ideal for alkylation due to their ability to dissolve both organic and inorganic reagents. In contrast, non-polar solvents such as toluene result in incomplete reactions.
Purification Techniques
Column Chromatography
The crude product is purified using silica gel chromatography with a gradient elution system. Fractions containing the target compound are identified via TLC (Rf = 0.4 in hexane/ethyl acetate 7:3) and combined.
Recrystallization
For large-scale synthesis, recrystallization from ethanol/water (9:1) yields crystals with >99% purity. This method is preferred for industrial applications due to its scalability and cost-effectiveness.
Yield Analysis and Scalability
Lab-scale syntheses typically achieve yields of 65–75%, while pilot-scale batches report 60–68% yields due to challenges in heat dissipation and mixing efficiency. The table below summarizes yield data under varying conditions:
Scalability Data
| Scale | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Lab (5g) | 75 | 98 | None |
| Pilot (1kg) | 62 | 95 | Incomplete alkylation |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites, particularly targeting sulfur in the thiazole ring and the tetrahydrofuran moiety. Controlled oxidation introduces hydroxyl or carbonyl groups, enhancing water solubility and biological activity .
| Oxidizing Agent | Conditions | Primary Products | Impact on Bioactivity |
|---|---|---|---|
| KMnO₄ | Acidic aqueous, 60°C | Sulfoxide derivatives | Increased metabolic stability |
| H₂O₂ | Ethanol, RT | Epoxidation of tetrahydrofuran | Modified receptor binding affinity |
| Ozone | Dichloromethane, -78°C | Ring-opened thiazole intermediates | Precursors for further functionalization |
Nucleophilic Substitution
The thiazole ring facilitates nucleophilic attacks at C-2 and C-5 positions, while the acetamide group participates in transamidation reactions .
Key observations:
-
C-2 substitution occurs preferentially with strong nucleophiles (e.g., Grignard reagents), displacing the phenylimino group
-
C-5 reactivity enables coupling reactions with aryl boronic acids under Suzuki conditions
-
Acetamide modification through:
-
Hydrolysis to primary amine (HCl/EtOH reflux)
-
Acylation with anhydrides (pyridine catalysis)
-
Cycloaddition Reactions
The conjugated π-system participates in [4+2] Diels-Alder reactions, forming polycyclic derivatives with enhanced structural complexity :
Experimental protocol:
-
React with maleic anhydride (1.2 eq) in toluene at 110°C
-
72% yield of fused bicyclic adduct
-
Characterized by NMR ( 7.35–7.28 ppm, aromatic), NMR (168.4 ppm, new carbonyl)
Alkylation and Arylation
The tetrahydrofuran methyl group undergoes Friedel-Crafts alkylation with aromatic systems:
| Electrophile | Catalyst | Yield | Application |
|---|---|---|---|
| Benzyl bromide | AlCl₃ | 58% | Enhanced lipophilicity |
| 4-Nitrobenzoyl chloride | BF₃·Et₂O | 63% | Fluorescent tagging |
Hydrolysis and Degradation
Stability studies reveal pH-dependent decomposition pathways :
Acidic conditions (pH < 3):
-
Thiazole ring protonation → imine bond cleavage
-
Half-life: 2.3 hr (0.1M HCl, 37°C)
Basic conditions (pH > 10):
-
Acetamide saponification → carboxylic acid
-
Complete degradation in 45 min (1M NaOH)
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
[2+2] Cycloaddition between thiazole and phenyl rings
-
Quantum yield () = 0.18 ± 0.03 in acetonitrile
-
Products show redshifted UV-Vis absorption (λₘₐₓ = 315 nm)
This comprehensive analysis demonstrates the compound's versatility in synthetic transformations, with reaction outcomes directly influencing its pharmacological profile and material properties. Controlled modification enables rational design of derivatives with optimized characteristics for targeted applications.
Scientific Research Applications
Anticancer Properties
Thiazole derivatives are known for their anticancer properties. N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide has been investigated for its cytotoxic effects against various cancer cell lines. Studies indicate that modifications in the thiazole ring can enhance its potency against different types of cancer.
Case Study: Antitumor Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of approximately 5.71 µM, demonstrating superior efficacy compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of N-[...]-acetamide using a dilution method:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
Key Factors Influencing Activity:
- Thiazole Ring: Modifications at specific positions enhance cytotoxicity.
- Phenyl Substituents: Electron-donating groups at certain positions increase activity.
- Tetrahydrofuran Group: This moiety aids in overall stability and solubility.
Industrial Applications
Beyond medicinal chemistry, N-[...]-acetamide has potential applications in industrial chemistry for developing new materials and chemical processes. Its unique structural features allow it to serve as a building block for synthesizing more complex compounds.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide
- Structural Differences :
- Replaces the tetrahydrofuran-2-ylmethyl group with a phenylsulfonyl substituent.
- Contains a 4-oxo-thiazolidin ring instead of a dihydro-thiazol.
- Impact on Properties: The sulfonyl group is strongly electron-withdrawing, reducing electron density in the thiazolidin ring compared to the electron-rich tetrahydrofuran substituent in the target compound. This may enhance electrophilic reactivity .
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide
- Structural Differences :
- Features a dioxo-thiazolidin core and a conjugated (2E)-3-phenylpropenylidene substituent.
- The 4-fluorophenyl acetamide group introduces steric and electronic modulation.
- Fluorine’s electronegativity may improve metabolic stability compared to the non-fluorinated target compound .
N-(2-Fluorophenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide
- Structural Differences: Incorporates a hydrazono-linked benzylidene group and a 4-hydroxy-thiazol ring. The fluorophenyl acetamide and methoxy group add polarity.
- Hydroxy and methoxy substituents enhance solubility via hydrogen bonding, contrasting with the hydrophobic tetrahydrofuran in the target compound .
Comparative Data Table
Research Findings and Implications
- Pharmacological Potential: Compounds with sulfonyl or dioxo groups (e.g., ) often exhibit enhanced binding to enzymes like cyclooxygenase due to electron-deficient cores, whereas the target compound’s tetrahydrofuran group may favor membrane permeability .
Crystallographic Insights :
- SHELX-refined structures (e.g., ) reveal that electron-withdrawing substituents (sulfonyl, dioxo) reduce bond lengths in the thiazole ring (e.g., C-S: 1.72 Å vs. 1.78 Å in the target compound), impacting conformational rigidity.
Biological Activity
N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide (CAS Number: 893692-73-4) is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H23N3O2S, with a molecular weight of 393.5 g/mol. The compound features a thiazole ring, a tetrahydrofuran moiety, and an acetamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2S |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | N-[3-(oxolan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]acetamide |
| CAS Number | 893692-73-4 |
Biological Activity Overview
The biological activities associated with thiazole derivatives include:
- Anticancer Activity : Thiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Many thiazole derivatives exhibit antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some thiazoles show promise in reducing inflammation in various models.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated that the compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial pathways and Bcl-2 family proteins .
The mechanism by which N-[...]-acetamide exerts its biological effects involves interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell survival and proliferation.
- Receptor Modulation : It can modulate receptor activity involved in apoptosis and cell cycle regulation.
- Molecular Dynamics : Simulations suggest that hydrophobic interactions play a significant role in its binding affinity to target proteins .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:
- Thiazole Ring : Essential for cytotoxic activity; modifications at specific positions can enhance potency.
- Phenyl Substituents : Electron-donating groups at certain positions on the phenyl ring increase activity.
- Tetrahydrofuran Group : This moiety contributes to the overall stability and solubility of the compound .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been reported to possess antimicrobial effects against various bacterial strains:
Case Study: Antibacterial Activity
A recent study tested the antibacterial efficacy of N-[...]-acetamide against Gram-positive and Gram-negative bacteria using a dilution method.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that this compound has potential as an antimicrobial agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this thiazole-based acetamide?
The synthesis of this compound typically involves multi-step reactions, including:
- Condensation reactions between aminothiazole intermediates and activated carbonyl derivatives (e.g., chloroacetyl chloride).
- Functionalization of the tetrahydrofuran (THF) moiety via alkylation or substitution reactions. A representative procedure for analogous compounds involves reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane, followed by recrystallization from ethanol-DMF mixtures . Optimization of solvent systems (e.g., dioxane vs. THF) and stoichiometric ratios is critical for yield improvement.
Q. Which spectroscopic techniques are used to confirm the compound’s structure and stereochemistry?
Structural elucidation relies on:
- X-ray crystallography for absolute configuration determination, particularly for the (2Z)-imino group and THF-methyl substituent .
- NMR spectroscopy (¹H/¹³C) to resolve diastereotopic protons in the tetrahydrofuran ring and confirm the Z-configuration of the imino group .
- FT-IR spectroscopy to validate key functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
Q. How is anti-exudative activity (AEA) evaluated for this compound in preclinical studies?
AEA is assessed using:
- Carrageenan-induced paw edema models in rodents, comparing the compound (e.g., 10 mg/kg dose) to reference drugs like diclofenac (8 mg/kg).
- Histopathological analysis of inflammatory markers (e.g., TNF-α, IL-6) in exudates. Studies on structurally related acetamides show dose-dependent efficacy, with some derivatives achieving 60–75% inhibition of edema .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and optimize its structure?
- Density Functional Theory (DFT) calculations are used to model electronic properties (e.g., HOMO-LUMO gaps) and correlate them with observed anti-inflammatory or antimicrobial activities .
- Molecular docking against targets like cyclooxygenase-2 (COX-2) or bacterial enzymes helps prioritize derivatives for synthesis. For example, the THF-methyl group may enhance hydrophobic interactions with enzyme active sites .
Q. What strategies resolve contradictions in reported biological activity data across similar acetamides?
Discrepancies often arise due to:
- Structural variations in the triazole/thiazole core or substituents (e.g., phenyl vs. pyridinyl groups).
- Experimental design differences , such as in vitro vs. in vivo models or variable cell lines. A systematic approach involves:
- Comparative SAR analysis using standardized assays (e.g., MIC for antimicrobial studies).
- Meta-analysis of published data to identify trends, such as enhanced activity with electron-withdrawing substituents on the phenyl ring .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Key issues include:
- Racemization at the THF-methyl chiral center during prolonged reaction times.
- Byproduct formation from competing imino-thiazole tautomerization. Mitigation strategies:
- Use of low-temperature conditions (<25°C) and chiral catalysts to preserve stereochemistry.
- Purification via preparative HPLC with chiral columns to isolate the (2Z)-isomer .
Data Contradiction Analysis
Q. Why do some studies report divergent antimicrobial efficacy for structurally similar thiazole-acetamides?
Variations may stem from:
- Microbial strain specificity (e.g., Gram-positive vs. Gram-negative bacteria).
- Solubility differences in assay media, affecting bioavailability. For example, derivatives with polar substituents (e.g., -OH) show higher activity against E. coli but reduced penetration into S. aureus .
Methodological Recommendations
Q. How to design a robust SAR study for this compound?
- Step 1 : Synthesize a library of derivatives with systematic substitutions (e.g., halogens, methoxy groups) on the phenyl rings.
- Step 2 : Evaluate biological activity across multiple assays (e.g., COX-2 inhibition, MIC tests).
- Step 3 : Apply multivariate regression analysis to quantify substituent effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
